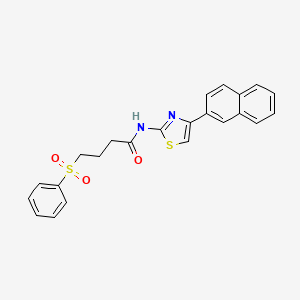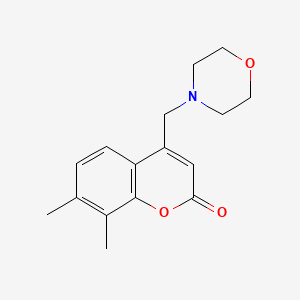
7,8-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of coumarin derivatives like DMMC has been a topic of interest for many organic and pharmaceutical chemists . A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Molecular Structure Analysis
The molecular structure of DMMC consists of a coumarin core, which is a benzopyranone structure, with additional morpholin-4-ylmethyl and methyl groups. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
Coumarin derivatives like DMMC can undergo a variety of chemical reactions. For instance, they can be S-benzylated or S-alkylated by reacting with various alkyl and benzyl halides . The exact reactions that DMMC can undergo would depend on the reaction conditions and the presence of other reactants.Applications De Recherche Scientifique
Antifungal Agents
7,8-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one is a derivative of 2,2-dimethyl-2 H -chromene, which has been designed and synthesized as a potential antifungal agent . The antifungal activities of these compounds have been evaluated in vitro against nine phytopathogenic fungi . Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity .
Environment-Friendly Agents
These compounds are being developed as novel environment-friendly agents . This is particularly important in the context of the long-term unreasonable utilization of fungicides leading to microorganism resistance and environmental pollution .
Agricultural Applications
The research on these compounds provides a theoretical basis for their future application as botanical fungicides in agriculture . They are being designed and synthesized as agricultural antifungal agents .
Medical Science Applications
Coumarin derivatives, including 7,8-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one, have a myriad of applications in medical science . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
Biomedical Research Applications
These compounds are also used in biomedical research . Their wide range of biological activities makes them valuable for studying various diseases and conditions .
Industrial Applications
Coumarin derivatives are used in many industrial branches . They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Orientations Futures
Propriétés
IUPAC Name |
7,8-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-3-4-14-13(10-17-5-7-19-8-6-17)9-15(18)20-16(14)12(11)2/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSFXWZWVJBFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7,8-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

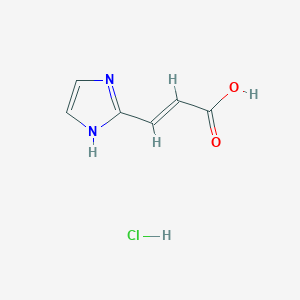

![N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide](/img/structure/B2790670.png)
![1-(2,5-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2790671.png)
![5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2790672.png)
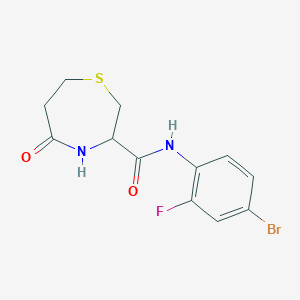
![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2790676.png)
![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2790678.png)
![N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2790679.png)
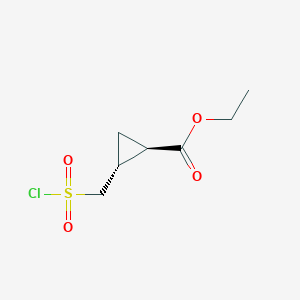
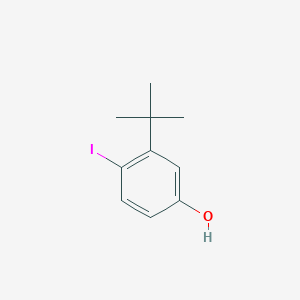
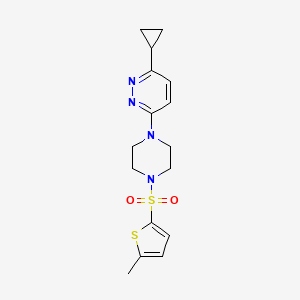
![Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate](/img/structure/B2790686.png)
